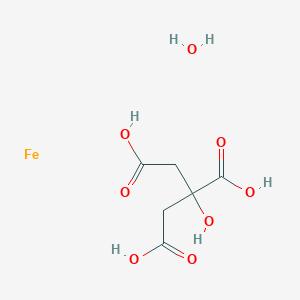
Iron(III) citrate N-hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(III) citrate N-hydrate is a coordination compound formed by the interaction of ferric ions (Fe³⁺) with citric acid. This compound is typically found as a brown to dark brown powder and is soluble in water. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Iron(III) citrate N-hydrate can be synthesized by reacting ferric chloride with citric acid in an aqueous solution. The reaction is typically carried out at room temperature, and the product is precipitated by adjusting the pH of the solution. The general reaction is as follows:
[ \text{FeCl}_3 + \text{C}_6\text{H}_8\text{O}_7 \rightarrow \text{Fe(C}_6\text{H}_5\text{O}_7\text{)} + 3\text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes the dissolution of ferric chloride in water, followed by the addition of citric acid. The mixture is then stirred and heated to facilitate the reaction. The product is filtered, washed, and dried to obtain the final compound.
Análisis De Reacciones Químicas
Types of Reactions
Iron(III) citrate N-hydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The ferric ion (Fe³⁺) can be reduced to ferrous ion (Fe²⁺) under certain conditions.
Complexation Reactions: Iron(III) citrate can form complexes with other ligands, such as ethylenediaminetetraacetic acid (EDTA).
Photoreduction: Exposure to light, especially blue and ultraviolet light, can reduce Fe³⁺ to Fe²⁺, with the concomitant oxidation of the carboxyl group.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents like sodium borohydride.
Complexation: EDTA and other chelating agents are used to form stable complexes.
Photoreduction: Light exposure in the presence of suitable photosensitizers.
Major Products Formed
Oxidation-Reduction: Fe²⁺ ions and corresponding oxidized products.
Complexation: Stable iron complexes with various ligands.
Photoreduction: Fe²⁺ ions and carbon dioxide.
Aplicaciones Científicas De Investigación
Iron(III) citrate N-hydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing iron-containing compounds, such as iron oxide nanoparticles.
Medicine: Used to regulate blood iron levels in patients with chronic kidney disease on dialysis.
Industry: Employed in the degradation of pollutants, such as tetracycline, in water treatment processes.
Mecanismo De Acción
Iron(III) citrate N-hydrate exerts its effects through several mechanisms:
Comparación Con Compuestos Similares
Iron(III) citrate N-hydrate can be compared with other iron citrate compounds:
Ferric Ammonium Citrate: Similar in function but contains ammonium ions.
Ferric Citrate: Lacks the hydration component, making it less soluble in water.
Ferrous Citrate: Contains Fe²⁺ instead of Fe³⁺, leading to different reactivity and applications.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique properties, such as solubility and ability to form complexes, make it valuable in scientific research and industrial processes.
Propiedades
Número CAS |
1379662-88-0 |
|---|---|
Fórmula molecular |
C6H10FeO8 |
Peso molecular |
265.98 g/mol |
Nombre IUPAC |
2-hydroxypropane-1,2,3-tricarboxylic acid;iron;hydrate |
InChI |
InChI=1S/C6H8O7.Fe.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2 |
Clave InChI |
KTOMARYOAQYGRU-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Benzenedicarbonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-5-nitro-](/img/structure/B12318878.png)
![[4-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-hydroxy-2,6-dimethoxybenzoate](/img/structure/B12318884.png)
![[4-(Dimethylamino)pyrrolidin-2-yl]methanol;dihydrochloride](/img/structure/B12318888.png)
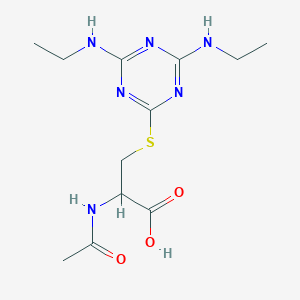
![3-[4-(difluoromethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12318895.png)
![L-Lysinamide,N2-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-tyrosyl-L-alanyl-L-norvalyl-L-tryptophyl-L-methionyl-N6-(2,4-dinitrophenyl)-](/img/structure/B12318904.png)
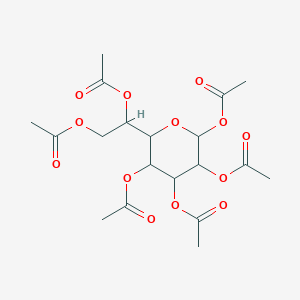
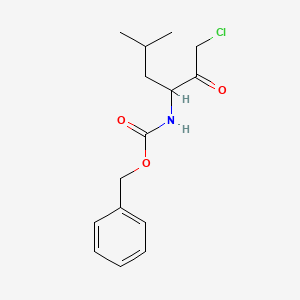
![2-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid](/img/structure/B12318922.png)


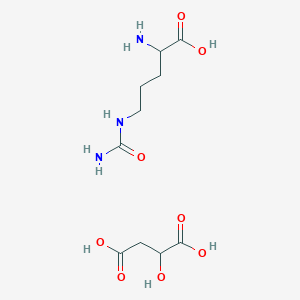
![sodium;[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] sulfate](/img/structure/B12318954.png)
